molecular formula C14H13N3O3S2 B8722263 3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE CAS No. 1334498-24-6

3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

Cat. No.: B8722263
CAS No.: 1334498-24-6
M. Wt: 335.4 g/mol
InChI Key: JGISGWJSDZXFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of benzenesulphonyl and methylsulphanyl groups in the structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 5-amino-1H-pyrazole-4-carboxamide with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzenesulphonyl Group: The benzenesulphonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Methylsulphanyl Group: The methylsulphanyl group can be introduced through thiolation reactions using methylthiolating agents like methylthiol chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various types of chemical reactions, including:

    Oxidation: The methylsulphanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzenesulphonyl group can be reduced to a benzene group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulphonyl or methylsulphanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzene derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to the presence of both benzenesulphonyl and methylsulphanyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrazolo[1,5-a]pyrimidine derivatives, making it a valuable compound for further research and development.

Properties

CAS No.

1334498-24-6

Molecular Formula

C14H13N3O3S2

Molecular Weight

335.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-5-methyl-2-methylsulfanyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C14H13N3O3S2/c1-9-8-11(18)17-13(15-9)12(14(16-17)21-2)22(19,20)10-6-4-3-5-7-10/h3-8,16H,1-2H3

InChI Key

JGISGWJSDZXFBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)SC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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